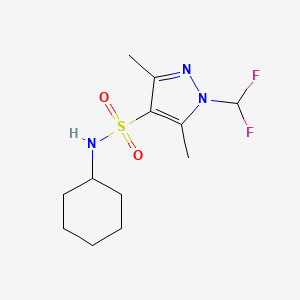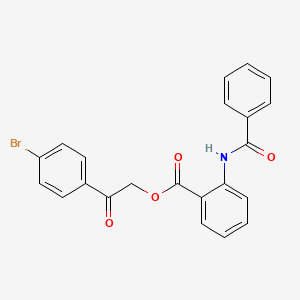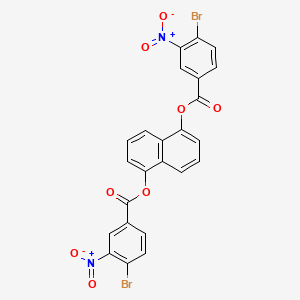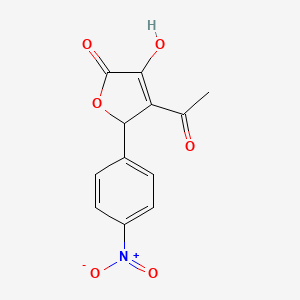
4-acetyl-3-hydroxy-5-(4-nitrophenyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ACETYL-3-HYDROXY-5-(4-NITROPHENYL)-2(5H)-FURANONE is a synthetic organic compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often used in medicinal chemistry and material science. This compound, in particular, features a nitrophenyl group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-3-HYDROXY-5-(4-NITROPHENYL)-2(5H)-FURANONE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with acetylacetone in the presence of a base, followed by cyclization to form the furanone ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ACETYL-3-HYDROXY-5-(4-NITROPHENYL)-2(5H)-FURANONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-acetyl-3-oxo-5-(4-nitrophenyl)-2(5H)-furanone.
Reduction: Formation of 4-acetyl-3-hydroxy-5-(4-aminophenyl)-2(5H)-furanone.
Substitution: Formation of various substituted furanones depending on the nucleophile used.
Scientific Research Applications
4-ACETYL-3-HYDROXY-5-(4-NITROPHENYL)-2(5H)-FURANONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-ACETYL-3-HYDROXY-5-(4-NITROPHENYL)-2(5H)-FURANONE depends on its specific application:
Biological Activity: The nitrophenyl group can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes.
Chemical Reactivity: The furanone ring can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-ACETYL-3-HYDROXY-5-PHENYL-2(5H)-FURANONE: Lacks the nitro group, which may result in different biological activities.
4-ACETYL-3-HYDROXY-5-(4-METHOXYPHENYL)-2(5H)-FURANONE: Contains a methoxy group instead of a nitro group, affecting its chemical reactivity and biological properties.
Uniqueness
4-ACETYL-3-HYDROXY-5-(4-NITROPHENYL)-2(5H)-FURANONE is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical and biological behavior. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9NO6 |
|---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-2-(4-nitrophenyl)-2H-furan-5-one |
InChI |
InChI=1S/C12H9NO6/c1-6(14)9-10(15)12(16)19-11(9)7-2-4-8(5-3-7)13(17)18/h2-5,11,15H,1H3 |
InChI Key |
IJOFKCGVEYBIRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)OC1C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dicyclohexyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B14921703.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B14921704.png)
![4-[(E)-{2-[({4-(2,4-dichlorophenyl)-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B14921710.png)
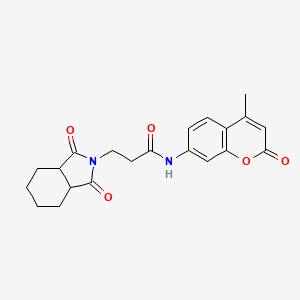
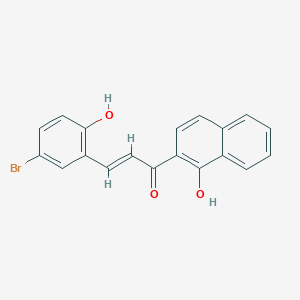

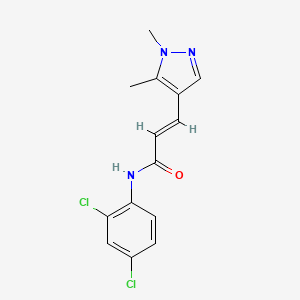
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-phenylacetamide](/img/structure/B14921746.png)
![(4Z)-4-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14921753.png)
